molecular formula C22H17NO4S B13126776 1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione CAS No. 62592-01-2

1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione

Cat. No.: B13126776
CAS No.: 62592-01-2
M. Wt: 391.4 g/mol
InChI Key: ZUNLYCYGYIWJQS-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione is a complex organic compound with a molecular formula of C22H17NO5S. This compound is part of the anthracene derivative family, known for its diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with amino, hydroxy, and phenoxyethylthio groups.

Preparation Methods

The synthesis of 1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method includes:

    Nitration and Reduction: Anthracene is first nitrated to introduce nitro groups, which are then reduced to amino groups.

    Thioether Formation: The phenoxyethylthio group is introduced via a thioether formation reaction, often using phenoxyethyl halides and thiol reagents under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives, which are important intermediates in dye and pigment synthesis.

    Reduction: Reduction reactions can convert the quinone forms back to hydroquinone derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the compound.

    Thioether Cleavage: The phenoxyethylthio group can be cleaved under specific conditions to yield phenol and thiol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its ability to form stable colored compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the production of organic semiconductors and photovoltaic materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate with DNA, affecting its function. The phenoxyethylthio group can interact with enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:

    1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the phenoxyethylthio group, making it less versatile in functionalization.

    2-Phenoxyethylthioanthracene-9,10-dione: Lacks the amino and hydroxy groups, reducing its potential for biological interactions.

    Anthraquinone: A simpler structure with different reactivity and applications, primarily used in dye production.

The unique combination of functional groups in 1-Amino-4-hydroxy-2-((2-phenoxyethyl)thio)anthracene-9,10-dione provides it with distinct properties and a wide range of applications, making it a valuable compound in various fields.

Properties

CAS No.

62592-01-2

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(2-phenoxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C22H17NO4S/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2

InChI Key

ZUNLYCYGYIWJQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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